3,3'-(Butylimino)bispropane-1,2-diol
Description
3,3'-(Butylimino)bispropane-1,2-diol is a tertiary amine-based compound with a butyl (C₄H₉) alkyl chain bridging two propane-1,2-diol moieties via an imino group. These compounds belong to the class of non-ionic surfactants, characterized by their amphiphilic nature due to the hydrophilic diol groups and hydrophobic alkyl chains .
The butylimino variant is expected to exhibit intermediate properties between shorter-chain analogs (e.g., methyl or ethyl derivatives) and longer-chain homologs (e.g., dodecyl or octadecyl derivatives). Its synthesis likely follows pathways similar to those for related imino-bispropanediols, involving condensation reactions between butylamine and propane-1,2-diol derivatives under controlled conditions .
Properties
CAS No. |
65838-95-1 |
|---|---|
Molecular Formula |
C10H23NO4 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-[butyl(2,3-dihydroxypropyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C10H23NO4/c1-2-3-4-11(5-9(14)7-12)6-10(15)8-13/h9-10,12-15H,2-8H2,1H3 |
InChI Key |
JALKXPURISYHHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC(CO)O)CC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 3,3'-(Butylimino)bispropane-1,2-diol and its analogs:
Structural and Functional Insights
Alkyl Chain Length Effects: The butylimino derivative (C₄) is expected to have lower hydrophobicity compared to dodecylimino (C₁₂) and octadecylimino (C₁₈) analogs. Longer alkyl chains enhance surfactant efficiency by reducing critical micelle concentration (CMC) but may compromise water solubility . The octadecylimino variant (C₂₄H₅₁NO₄) exhibits higher molecular weight and lipophilicity, making it suitable for heavy-duty industrial applications like lubricant additives .
Substituent Type: The phenylimino analog (CAS 57302-22-4) replaces the alkyl chain with an aromatic ring, significantly altering solubility and reactivity. Its applications shift toward organic synthesis and catalysis due to enhanced stability in non-polar environments . The oxygen-bridged analog 3,3'-Oxybis(propane-1,2-diol) (CAS 627-82-7) lacks the imino group, resulting in higher polarity and water solubility, ideal for hydrophilic formulations .
Biological and Industrial Relevance: Dodecylimino derivatives are used in non-ionic surfactants for cosmetics and detergents, leveraging their mildness and biodegradability .
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